molecular formula C4H2F3N3O2 B7784221 6-(Trifluoromethyl)-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 4803-08-1

6-(Trifluoromethyl)-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B7784221
CAS No.: 4803-08-1
M. Wt: 181.07 g/mol
InChI Key: AJDNGVATLBEZTH-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-1,2,4-triazine-3,5(2H,4H)-dione is a triazine derivative featuring a trifluoromethyl (-CF₃) group at the 6-position. The 1,2,4-triazine-3,5-dione scaffold is a privileged structure in medicinal chemistry, known for its diverse bioactivity, including anticancer, anticonvulsant, and enzyme inhibitory properties .

Properties

IUPAC Name

6-(trifluoromethyl)-2H-1,2,4-triazine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F3N3O2/c5-4(6,7)1-2(11)8-3(12)10-9-1/h(H2,8,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDNGVATLBEZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=O)NC1=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345164
Record name ST039299
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4803-08-1
Record name ST039299
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of cyanuric chloride with trifluoromethyl-containing reagents under controlled conditions. One common method involves the nucleophilic substitution of cyanuric chloride with trifluoromethylamine, followed by cyclization to form the triazine ring . The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of 6-(Trifluoromethyl)-1,2,4-triazine

Biological Activity

6-(Trifluoromethyl)-1,2,4-triazine-3,5(2H,4H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

  • Molecular Formula : C12H8F3N3O3
  • Molecular Weight : 299.21 g/mol
  • CAS Number : 477854-36-7

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, showcasing its potential in several therapeutic areas:

1. Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance:

  • Mechanism of Action : The compound has been shown to inhibit the eEF2K protein, which is crucial for cancer cell viability. In vitro studies demonstrated that it significantly suppressed the viability and proliferation of triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and HCC1806 .
  • Case Study : In a xenograft mouse model, the compound exhibited tumor-suppressive effects comparable to paclitaxel without notable toxicity, suggesting its potential as a novel therapeutic agent for TNBC .

2. Antibacterial Activity

The antibacterial properties of derivatives related to triazine compounds have been documented.

  • Study Findings : Compounds structurally similar to this compound showed significant activity against Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated an MIC ranging from 40 to 50 µg/mL against pathogens like E. faecalis and P. aeruginosa .

3. Anti-inflammatory Effects

Research indicates that triazine derivatives can modulate inflammatory responses.

  • In vitro Studies : Compounds have shown inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. Specific derivatives exhibited up to 89% inhibition of IL-6 at concentrations lower than conventional anti-inflammatory drugs .

The mechanisms underlying the biological activities of this compound involve:

  • Protein Interaction : The compound binds to specific proteins involved in cellular signaling pathways that regulate cell growth and apoptosis.
  • Cell Cycle Regulation : Studies suggest that treatment with this compound leads to cell cycle arrest in the S phase, indicating its role in inducing apoptosis in cancer cells .

Data Table: Summary of Biological Activities

Activity TypeCell Line / PathogenIC50 / MICReference
AnticancerMDA-MB-231 (TNBC)Comparable to paclitaxel
AntibacterialE. faecalis40 - 50 µg/mL
Anti-inflammatoryIL-6 InhibitionUp to 89%

Comparison with Similar Compounds

Table 1: Substituent Effects on Bioactivity and Stability

Compound Name Substituent(s) Biological Activity Key Findings Reference
6-Hydroxy-1,2,4-triazine-3,5-dione 6-OH DAAO Inhibition IC₅₀ in nanomolar range; resistant to O-glucuronidation
6-Azauracil (parent compound) None Antitumor, Anticonvulsant Inhibits tumor growth in mouse models; modulates GABAergic signaling
6-tert-Butyl-1,2,4-triazine-3,5-dione 6-tert-butyl Herbicide metabolite (DADK) Reduced phytotoxicity compared to parent herbicide
6-Methyl-1,2,4-triazine-3,5-dione 6-CH₃ Antimetabolite (Azathymine) Mimics thymine in DNA synthesis; antiviral/antitumor activity
6-Bromo-1,2,4-triazine-3,5-dione 6-Br Synthetic intermediate Used to introduce alkyl/aryl groups at 2-position via nucleophilic substitution

Pharmacological Profiles

Anticancer Activity

  • 6-Azauracil (6-unsubstituted) : Demonstrates antitumor effects by inhibiting pyrimidine biosynthesis, leading to RNA/DMA synthesis arrest .
  • However, its electron-withdrawing nature could reduce nucleophilic reactivity, altering target interactions .

Enzyme Inhibition

  • DAAO Inhibitors (6-hydroxy derivatives): 2-Substituted 6-hydroxy derivatives (e.g., 11h) show nanomolar potency against D-amino acid oxidase (DAAO), with improved oral bioavailability. The 6-hydroxy group resists glucuronidation, while the 2-position tolerates bulky groups (e.g., naphthalen-1-ylmethyl) without losing activity .

Anticonvulsant Activity

  • 6-(2-Amino-substituted phenyl) derivatives: Exhibit potent anticonvulsant effects in animal models with minimal neurotoxicity. Substituents at the 2-position enhance GABAergic activity .
  • 6-(Trifluoromethyl) analog: The -CF₃ group’s lipophilicity could enhance blood-brain barrier penetration, but its steric bulk might interfere with target binding compared to amino-phenyl derivatives .

Q & A

Q. What are the optimal synthetic routes for 6-(Trifluoromethyl)-1,2,4-triazine-3,5(2H,4H)-dione, and how can intermediates be characterized?

Methodological Answer:

  • Synthetic Pathways : The compound can be synthesized via cyclocondensation of trifluoromethyl-substituted amidines or hydrazides with carbonyl reagents. A common approach involves using trifluoroacetic anhydride (TFAA) as a cyclizing agent under reflux in aprotic solvents like THF or DCM. Reaction progress is monitored via thin-layer chromatography (TLC) with UV visualization .
  • Intermediate Characterization : Key intermediates (e.g., hydrazides or triazine precursors) are characterized using 1^1H/13^{13}C NMR to confirm regioselectivity and FT-IR to track functional groups (e.g., C=O at ~1700 cm1^{-1}). Mass spectrometry (HRMS) validates molecular weight and purity .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

Methodological Answer:

  • Purity Analysis : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is recommended. Aqueous-acetonitrile gradients resolve impurities.
  • Stability Testing : Accelerated stability studies (40°C/75% RH for 30 days) combined with periodic NMR and LC-MS analysis detect degradation products (e.g., hydrolyzed trifluoromethyl groups). Store under inert gas (argon) at -20°C to minimize hydrolysis .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Electronic Effects : The electron-withdrawing trifluoromethyl group reduces electron density on the triazine ring, enhancing susceptibility to nucleophilic attack at the C3/C5 positions. Density functional theory (DFT) calculations (B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to predict reactivity .
  • Experimental Validation : React with nucleophiles (e.g., amines or thiols) in DMF at 60°C. Monitor reaction kinetics via 19^{19}F NMR to track fluorine displacement. Compare rates with non-fluorinated analogs to quantify electronic effects .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

  • Data Reconciliation :
    • Target Selectivity : Use isoform-specific enzyme assays (e.g., xanthine oxidase vs. dihydrofolate reductase) to distinguish off-target effects.
    • Cytotoxicity Profiling : Perform parallel MTT assays on healthy cell lines (e.g., HEK-293) to differentiate between specific enzyme inhibition and nonspecific toxicity.
    • Computational Docking : Molecular docking (AutoDock Vina) identifies binding modes to correlate activity with structural motifs. For example, trifluoromethyl groups may enhance hydrophobic interactions in enzyme pockets .

Q. How can researchers design derivatives to improve solubility without compromising bioactivity?

Methodological Answer:

  • Derivatization Strategies :
    • Polar Substituents : Introduce hydrophilic groups (e.g., -OH, -COOH) at the N2 or C4 positions.
    • Prodrug Approach : Synthesize ester or phosphate prodrugs to enhance aqueous solubility, with enzymatic cleavage in vivo.
    • Co-crystallization : Screen with co-formers (e.g., cyclodextrins) to improve solubility. Monitor dissolution rates via UV-Vis spectroscopy in PBS (pH 7.4) .

Methodological Tools and Data Sources

Tool/Method Application Reference
DFT CalculationsPredict electronic properties and reaction paths
HRMSConfirm molecular weight and purity
AutoDock VinaMolecular docking for binding affinity analysis
Accelerated Stability StudiesAssess degradation under stress conditions

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